molecular formula C14H21NO2 B12271455 8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol

8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12271455
M. Wt: 235.32 g/mol
InChI Key: ORKFIZMELTYABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the tandem C-H oxidation/oxa-[3,3]Cope rearrangement/aldol cyclization . This method requires specific reaction conditions, such as the use of oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and Lewis acids like InCl3 (indium trichloride) at room temperature in solvents like DCE (1,2-dichloroethane).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like DDQ.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: DDQ in DCE at room temperature.

    Reduction: Common reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: May be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-Oxabicyclo[3.2.1]octane: A structurally similar compound with different functional groups.

    11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring structure.

Uniqueness

8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

cyclohex-3-en-1-yl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

InChI

InChI=1S/C14H21NO2/c16-13-8-11-6-7-12(9-13)15(11)14(17)10-4-2-1-3-5-10/h1-2,10-13,16H,3-9H2

InChI Key

ORKFIZMELTYABS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)N2C3CCC2CC(C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.